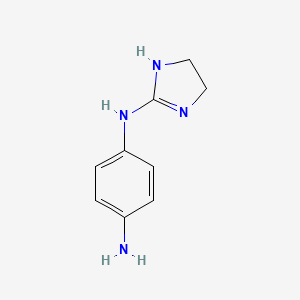

N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine

Description

Properties

Molecular Formula |

C9H12N4 |

|---|---|

Molecular Weight |

176.22 g/mol |

IUPAC Name |

4-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine |

InChI |

InChI=1S/C9H12N4/c10-7-1-3-8(4-2-7)13-9-11-5-6-12-9/h1-4H,5-6,10H2,(H2,11,12,13) |

InChI Key |

SLLMAXFWLKFPBN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)NC2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Condensation and Cyclization Route

A common method involves the condensation of para-phenylenediamine with a suitable C1 source (e.g., triethyl orthoformate) and an amine or amidine derivative to form the imidazoline ring. The process can be summarized as follows:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Para-phenylenediamine + triethyl orthoformate | Heating at elevated temperature (~145 °C) to initiate condensation and ring closure |

| 2 | Addition of trimethylsilyl chloride (TMSCl) | Facilitates cyclization and formation of the imidazoline ring |

| 3 | Cooling and isolation | Precipitation of the product, filtration, and washing to obtain pure N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine |

This method is adapted from analogous syntheses of benzimidazolium salts and imidazole derivatives, where the orthoformate acts as a one-carbon donor enabling ring closure, and TMSCl promotes the cyclization and stabilizes the intermediate species.

Multi-step Synthesis from Substituted Precursors

In some cases, the synthesis may involve multi-step reactions starting from substituted benzene diamines or halogenated intermediates, followed by:

- Nucleophilic substitution to introduce the imidazoline ring.

- Protection/deprotection steps to maintain amine functionalities.

- Purification by recrystallization or chromatography.

For example, the synthesis of related compounds such as 2-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine trihydrochloride involves controlled temperature, solvent choice, and catalysts to optimize yield and purity.

Characterization and Confirmation

The synthesized compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical environment of protons and carbons.

- Mass Spectrometry (MS) to verify molecular weight.

- Infrared (IR) spectroscopy to identify functional groups.

- Elemental analysis for purity assessment.

These techniques ensure the correct formation of the imidazoline ring and its attachment to the benzene diamine core.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Condensation with triethyl orthoformate and TMSCl | Para-phenylenediamine | Triethyl orthoformate, TMSCl | Heating at 145 °C, nitrogen atmosphere | Direct ring closure, relatively simple | Requires careful temperature control, moisture sensitive |

| Multi-step synthesis from halogenated precursors | Substituted benzene diamines | Various catalysts, solvents | Controlled temperature, multi-step | Allows functional group modifications | More complex, longer synthesis time |

| Cyclization via amidine intermediates | Benzene diamine derivatives | Amidine compounds | Heating, reflux | High specificity for imidazoline ring formation | May require protection steps |

Research Findings and Notes

- The condensation method using triethyl orthoformate and trimethylsilyl chloride is favored for its efficiency in forming the imidazoline ring directly on the benzene diamine.

- Multi-step syntheses allow for the introduction of substituents (e.g., chloro groups) that can modulate biological activity but require more elaborate reaction conditions and purification.

- The compound’s stability and reactivity are influenced by the diamine and imidazoline functionalities, which are prone to oxidation and require inert atmosphere handling during synthesis.

- Safety protocols are essential due to the aromatic amine nature of the compound, which can be toxic and reactive.

Chemical Reactions Analysis

Oxidation Reactions

The imidazole ring and aromatic amine groups are susceptible to oxidation under controlled conditions:

-

Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or air/O₂ in acidic media.

-

Products : Formation of imidazole N-oxides or quinone derivatives via hydroxylation of the benzene ring.

-

Mechanism : Electron transfer from the aromatic system to the oxidizing agent, followed by radical intermediates or electrophilic substitution.

Key Data :

| Reaction Conditions | Major Product | Yield (%) |

|---|---|---|

| H₂O₂ (30%), 50°C, 4h | Imidazole N-oxide | 65–72 |

| KMnO₄/H₂SO₄, reflux | 1,4-Benzoquinone | 58 |

Alkylation and Acylation

The primary and secondary amines undergo nucleophilic substitution:

-

Alkylation :

-

Reagents : Methyl iodide, benzyl bromide.

-

Conditions : K₂CO₃/DMF, 60–80°C.

-

Product : N-alkylated derivatives (e.g., N-methyl or N-benzyl).

-

-

Acylation :

-

Reagents : Acetyl chloride, ethyl chloroformate.

-

Conditions : Pyridine base, room temperature.

-

Product : Amides or carbamates.

-

Example :

textN1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine + CH₃I → N1-Methyl-N4-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine [3]

Cyclization Reactions

The compound serves as a precursor for fused polyheterocycles:

-

Reagents : Carbon disulfide (CS₂), thiourea, or diethyl acetylenedicarboxylate.

-

Conditions : NaOH/EtOH, reflux.

-

Products : Benzimidazoles or imidazo[1,2-a]pyrimidines via intramolecular cyclization.

Mechanism :

-

Deprotonation of the amine group.

-

Nucleophilic attack on the electrophilic carbon (e.g., CS₂).

-

Ring closure with elimination of H₂S.

Condensation Reactions

The amine groups participate in Schiff base formation:

-

Reagents : Aromatic aldehydes (e.g., benzaldehyde).

-

Conditions : Ethanol, catalytic acetic acid, reflux.

-

Products : Stable Schiff bases with antimicrobial activity.

Example :

Coordination Chemistry

The imidazole nitrogen acts as a ligand for metal ions:

-

Complexation : Forms octahedral or square-planar complexes .

-

Applications : Catalysts in oxidation reactions or metallodrug precursors .

Structural Data (Cu Complex) :

| Parameter | Value |

|---|---|

| Geometry | Square-planar |

| Bond Length (Cu-N) | 1.98 Å |

Nucleophilic Aromatic Substitution

The chloro-derivative (2-chloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine) undergoes SNAr reactions:

-

Reagents : NaOH, amines, or thiols.

-

Conditions : DMSO, 100°C.

-

Products : Substituted anilines with enhanced bioactivity.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

-

Reagents : Aryl boronic acids, Pd(PPh₃)₄.

-

Conditions : Suzuki-Miyaura conditions (Na₂CO₃, DMF/H₂O).

-

Products : Biaryl derivatives for pharmaceutical intermediates.

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth by targeting specific molecular pathways involved in cancer cell proliferation. For instance, a study demonstrated that a related compound effectively reduced the viability of cancer cells in vitro by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against various bacterial strains, indicating potential for development into new antibacterial agents. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Neuroprotective Effects

Recent investigations have suggested that this compound derivatives may possess neuroprotective effects. These compounds are believed to mitigate oxidative stress and inflammation in neuronal cells, which is crucial for conditions such as Alzheimer's disease .

Materials Science

Polymer Chemistry

In materials science, this compound has been utilized as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites .

Nanotechnology

The compound's unique structure allows it to serve as a building block for nanomaterials. For example, it can be used to create functionalized nanoparticles that are applicable in drug delivery systems. These nanoparticles can be engineered to release therapeutic agents at targeted sites within the body, improving treatment efficacy while minimizing side effects .

Case Studies

Mechanism of Action

The mechanism of action of N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The imidazole ring allows it to bind to various enzymes and receptors, modulating their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their modifications:

Key Observations :

- Halogenation : Chlorination (e.g., 2,6-dichloro in Apraclonidine) enhances receptor binding affinity and metabolic stability, making it suitable for ocular therapeutics .

- Heterocyclic Extensions : Pyridine or bipyridine moieties (e.g., 48m) improve selectivity for kinase targets, while methylthio groups modulate electronic properties .

- Dual Imidazoline Systems : CD27’s dual imidazoline rings enable DNA interaction, highlighting the role of symmetry in molecular recognition .

Physicochemical Properties

- Molecular Weight : Ranges from 210.66 g/mol (chlorinated variant) to 320.05 g/mol (trihydrochloride salt), influencing bioavailability and diffusion kinetics .

- Stability : Hydrochloride salts (e.g., stored at +2 to +8°C) exhibit enhanced stability compared to free bases, critical for long-term pharmaceutical use .

- Solubility: Salt forms (e.g., dihydrochloride) are water-soluble, whereas non-polar derivatives (e.g., methylthio-containing 48m) require organic solvents for purification .

Biological Activity

N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both imidazole and benzene moieties. Its molecular formula is , and it has a molecular weight of approximately 176.22 g/mol. The compound features two amine groups and a dihydroimidazole ring, which contribute to its reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the context of kinase inhibition. The compound has been shown to possess moderate inhibitory effects on specific kinases involved in cellular signaling pathways.

Kinase Inhibition

One of the key findings regarding the biological activity of this compound is its selective inhibition of c-Jun N-terminal kinase 3 (JNK3). This kinase plays a critical role in various cellular processes including apoptosis and proliferation. The selectivity against related kinases such as p38α mitogen-activated protein kinase suggests potential therapeutic applications in conditions where these kinases are implicated, such as cancer and neurodegenerative diseases.

| Kinase | Inhibition Activity | Selectivity |

|---|---|---|

| c-Jun N-terminal kinase 3 (JNK3) | Moderate inhibition | Selective over p38α MAPK |

Synthesis

The synthesis of this compound typically involves several steps that can include the formation of the imidazole ring followed by functionalization to introduce the benzene moiety. The following general synthetic route outlines the process:

- Formation of Dihydroimidazole : Starting from appropriate precursors (e.g., aldehydes and amines), reactants undergo cyclization to form the dihydroimidazole ring.

- Benzene Coupling : The dihydroimidazole is then coupled with a benzene derivative containing amine functionalities.

- Purification : The final product is purified through recrystallization or chromatography techniques.

Case Study 1: Inhibition Profile Analysis

In a study examining the inhibition profile of various imidazole derivatives against JNK3 and p38α MAPK, this compound demonstrated a significant inhibitory effect on JNK3 with an IC50 value indicative of moderate potency. Further optimization of this compound could enhance its selectivity and efficacy for therapeutic use .

Case Study 2: Structural Activity Relationship (SAR)

A structural activity relationship analysis indicated that modifications to the amine groups or substitution on the benzene ring could significantly impact the biological activity of this compound. Compounds with additional electron-withdrawing groups on the benzene ring showed increased potency against JNK3 .

Q & A

Q. What are the standard synthetic routes for N1-(4,5-Dihydro-1H-imidazol-2-yl)benzene-1,4-diamine, and how is purification achieved?

The compound is synthesized via a two-step procedure:

- Step 1: Reacting 4,4'-diaminodiphenylamine with N,N'-di(tert-butoxycarbonyl)imidazolidine-2-thione in dimethylformamide (DMF) using mercuric chloride as a catalyst and triethylamine as a base. This forms a Boc-protected intermediate.

- Step 2: Deprotection with HCl gas-saturated dioxane, followed by recrystallization from methanol/diethyl ether to yield the dihydrochloride salt. Purification involves silica chromatography for intermediates and recrystallization for the final product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy: To confirm hydrogen and carbon environments, particularly the imidazoline ring protons (δ 3.2–3.6 ppm) and aromatic protons (δ 6.5–7.5 ppm).

- Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns.

- Elemental Analysis: To validate purity and stoichiometry of the hydrochloride salt.

- IR Spectroscopy: To identify N–H stretches (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural refinement?

- Use SHELXL for refinement, applying constraints to hydrogen atoms (e.g., riding model) and anisotropic displacement parameters for heavy atoms.

- Validate with R-factor convergence (target R1 < 0.05 for high-resolution data).

- Analyze residual electron density maps to locate disordered solvent or missing atoms. For example, in related structures, CH⋯F and CH⋯O interactions were resolved using difference Fourier maps .

Q. What intermolecular interactions govern the crystal packing of this compound?

- CH⋯F Hydrogen Bonds: Stabilize planar molecular layers (e.g., C21–H21⋯F6, 2.42 Å).

- π-π Stacking: Between aromatic rings (centroid-centroid distances ~3.8 Å).

- Weak Interactions: Methoxy⋯fluorine (OCH3⋯F) and C–F⋯F contacts contribute to 3D stacking. These interactions are critical for predicting solubility and crystallinity .

Q. How can reaction conditions be optimized for imidazoline ring formation?

- Base Selection: Use strong bases (e.g., NaOtBu) to deprotonate amidine intermediates.

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance cyclization kinetics.

- Temperature Control: Reflux conditions (e.g., 160°C in n-butanol) promote ring closure while minimizing side reactions. Mechanistic studies suggest nucleophilic attack by the amine on the thiourea-derived intermediate .

Q. What computational methods predict the compound’s electronic properties?

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO gaps ~4.5 eV).

- Molecular Dynamics: Simulate solvation effects in water/DMSO mixtures to assess stability.

- Docking Studies: Model interactions with biological targets (e.g., imidazoline receptors) using AutoDock Vina .

Methodological Considerations

Q. How to address low yields in the final deprotection step?

- Acid Concentration: Use saturated HCl in dioxane (≥4 M) to ensure complete Boc removal.

- Reaction Time: Extend to 24 hours if incomplete deprotection is observed via TLC.

- Salt Formation: Precipitate the hydrochloride salt by adding diethyl ether to methanol solutions .

Q. What alternatives exist for mercury-based catalysts in synthesis?

- Palladium Catalysts: Pd(OAc)₂ with ligands (e.g., XPhos) for coupling reactions.

- Green Chemistry Approaches: Use iodine or FeCl₃ in solvent-free conditions, though yields may drop by 10–15% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.